molecular formula C18H15BrN4O3 B2389789 1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1052603-92-5

1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2389789
CAS No.: 1052603-92-5
M. Wt: 415.247
InChI Key: OVNFWPLVKHBXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of 1,2,3-triazole . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their unique properties, inert nature, and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

1,2,3-Triazoles are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process for the formation of these structures .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions Compounds with triazole and dione functionalities are often synthesized through multi-component reactions and cycloaddition reactions. For example, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions, demonstrating the versatility of these compounds in synthetic chemistry (Vo, 2020).

Anticancer and Antimicrobial Activities Compounds containing triazole and pyrrolo[d][1,2,3]triazole structures have been evaluated for their potential anticancer and antimicrobial activities. For instance, some triazole derivatives show significant anticancer activity against a panel of cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Bekircan et al., 2008). Additionally, new triazole derivatives have demonstrated antimicrobial activities, suggesting their application in combating infectious diseases (Bektaş et al., 2007).

Antioxidant Properties Bromophenol derivatives, similar to the bromobenzyl group in the query compound, isolated from marine sources have shown potent antioxidant activities. These findings indicate the potential use of such compounds in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Neuroprotective Effects The methoxyphenyl group in the compound, related to methoxybenzyl derivatives, has been associated with neuroprotective effects. Compounds incorporating methoxyphenyl groups have demonstrated cardiotropic activities, including antiarrhythmic effects, suggesting their potential in treating cardiovascular diseases (Mokrov et al., 2019).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Triazoles and their derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems, leading to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3/c1-26-14-7-5-13(6-8-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-3-2-4-12(19)9-11/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNFWPLVKHBXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.